1-(benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
CAS No.: 946286-70-0
Cat. No.: VC11946509
Molecular Formula: C21H21N7O2S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946286-70-0 |
|---|---|
| Molecular Formula | C21H21N7O2S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 7-[4-(benzenesulfonyl)piperazin-1-yl]-3-benzyltriazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C21H21N7O2S/c29-31(30,18-9-5-2-6-10-18)27-13-11-26(12-14-27)20-19-21(23-16-22-20)28(25-24-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2 |
| Standard InChI Key | ZLOKRWFSMBTSGJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Introduction
1-(Benzenesulfonyl)-4-{3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic compound featuring a triazolopyrimidine core, a benzyl group, and a benzenesulfonyl moiety attached to a piperazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Synthesis Methods
The synthesis of such complex heterocyclic compounds typically involves multiple steps, starting from readily available starting materials. Common methods include the formation of the triazolopyrimidine core, followed by the introduction of the benzyl and benzenesulfonyl groups. Reaction conditions often involve organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Biological Activity and Potential Applications
Compounds with similar triazolo-pyrimidine structures have been shown to exhibit various biological activities, including:
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Antioxidant Activity: Potential neuroprotective effects by reducing oxidative stress.
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Neuroprotective Effects: May mitigate symptoms associated with neurodegenerative diseases.
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Cytotoxicity Against Cancer Cells: Selective cytotoxicity against certain cancer cell lines, suggesting potential anticancer activity.
Comparison with Similar Compounds
Similar compounds include:
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1-(4-(3-Benzyl-3H-123Triazolo[4,5-d]Pyrimidin-7-yl)piperazin-1-yl)-2-Chloroethanone: Shares the triazolopyrimidine core but differs in the substitution on the piperazine ring .
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Pyrido[2,3-d]Pyrimidin-5-one Derivatives: Have similar fused heterocyclic systems and exhibit comparable biological activities.
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